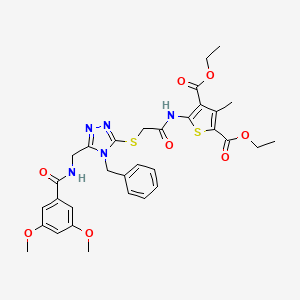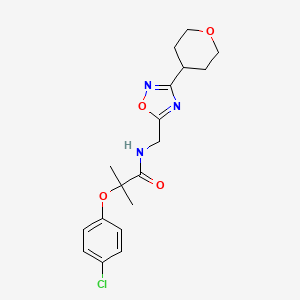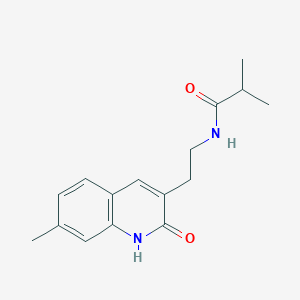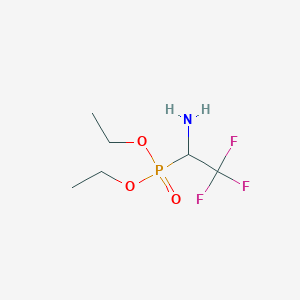
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of substances that include beta-lactams and oxadiazoles, known for their significant biological activities. These classes of compounds have been widely studied for their potential as antibiotics and for other pharmacological properties. Research often focuses on the synthesis of novel derivatives, understanding their molecular structure, and evaluating their chemical and physical properties.
Synthesis Analysis
The synthesis of beta-lactam and oxadiazole derivatives generally involves multi-step chemical reactions, starting from basic building blocks to achieve complex structures. For instance, novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles were synthesized using a multi-component reaction involving C–S bond formation and azide–alkyne cyclocondensation, showcasing the complexity and creativity involved in synthesizing such compounds (Sindhu et al., 2013).
Molecular Structure Analysis
The analysis of molecular structures is crucial for understanding the interaction of these compounds with biological targets. Structural determination techniques such as NMR spectroscopy and X-ray crystallography are typically employed. For example, the structure of new five-membered azomethine imines was determined by X-ray structure analysis, providing insights into the compound's potential interactions and stability (Schulze et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of these compounds often involves the formation of thioester or the condensation of titanium enolates with imines, as seen in the versatile synthesis routes for β-lactams. These reactions highlight the compounds' reactivity and potential for further chemical modification (Sharma & Kanwar, 2004).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are essential for their formulation and application. The stability of 3-methyl-4H-[1,2,4]-oxadiazol-5-one, for instance, under various conditions provides valuable information for its handling and storage (Moormann et al., 2004).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other substances and potential for chemical modifications, is crucial for developing novel compounds with desired activities. The synthesis and evaluation of derivatives for their antibacterial activity, as demonstrated in various studies, are central to this analysis. For example, derivatives showing good to reasonable antibacterial activities against multiple bacterial strains underscore the importance of chemical properties in determining biological activities (Gul et al., 2017).
Applications De Recherche Scientifique
Synthesis and Biological Assessment
- The synthesis of 1,2,4-triazoles, including those with a 1,2,4-oxadiazol cycle, demonstrates their potential due to their interesting biological properties. A synthetic approach for obtaining 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides is applicable for synthesizing diverse functionalized derivatives (Karpina et al., 2019).
Antifungal and Apoptotic Effects
- Triazole-oxadiazoles, including compounds with structural similarities to the chemical , have shown potent antifungal and apoptotic effects against various Candida species, indicating their potential as antifungal agents (Çavușoğlu et al., 2018).
Antibacterial Applications
- Oxadiazole derivatives have been evaluated for their antibacterial activity against various bacterial strains, suggesting their potential use in developing new antibacterial agents (Desai et al., 2008).
Antimicrobial and Hemolytic Activity
- Oxadiazole compounds, including those with thioacetamide derivatives, have been studied for their antimicrobial and hemolytic activities. Such studies indicate their possible use in microbial control (Gul et al., 2017).
Anti-inflammatory Properties
- Research on oxadiazole derivatives, similar in structure to the compound , has revealed significant anti-inflammatory activities, suggesting potential applications in treating inflammation-related conditions (Basra et al., 2019).
Energetic Material Applications
- Studies on furazan-based oxadiazoles demonstrate their application as insensitive energetic materials, indicating potential uses in materials science and engineering (Yu et al., 2017).
Anticancer Applications
- Certain oxadiazole derivatives have shown promising anticancer activities, suggesting the potential of similar compounds in cancer treatment and research (Evren et al., 2019).
Propriétés
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S.C2H2O4/c1-8-7-22-14(15-8)16-11(20)6-19-4-10(5-19)13-17-12(18-21-13)9-2-3-9;3-1(4)2(5)6/h7,9-10H,2-6H2,1H3,(H,15,16,20);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSESWZWXECHAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2494005.png)

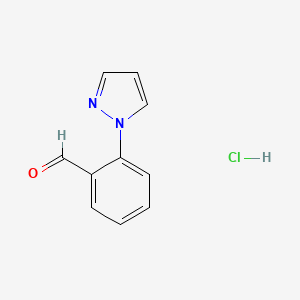
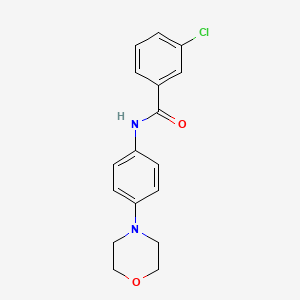

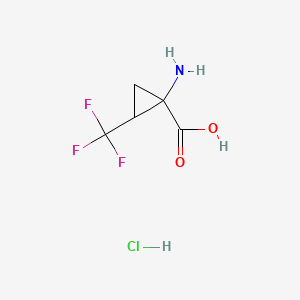
![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide](/img/structure/B2494016.png)
![(S)-Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2494017.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2494020.png)
